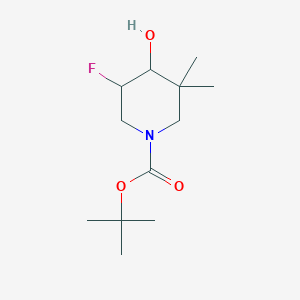

trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

Description

trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is a stereoisomer of the piperidine-derived tertiary-butyl ester class. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enhancing solubility and stability during synthetic processes .

The compound’s fluorine and hydroxy substituents at the 3- and 4-positions of the piperidine ring suggest applications in medicinal chemistry, such as intermediates for kinase inhibitors or protease modulators.

Properties

Molecular Formula |

C12H22FNO3 |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

tert-butyl 5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3 |

InChI Key |

ZXQXELYTJRBLOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

The synthesis often starts from suitably substituted piperidine or related precursors. For example, ethyl 3,4-dihydroxybutyrate derivatives are used as starting materials for ring construction and functionalization.

A patent (US5155251A) describes an improved process involving the reaction of anions of tert-butyl acetate with (3R)-4-cyano-3-hydroxybutyric acid esters to afford intermediates that can be transformed into the target piperidine derivatives. Key steps include:

- Treatment of 3,4-dihydroxybutyric acid esters with para-toluenesulfonyl chloride in the presence of triethylamine to activate hydroxyl groups.

- Subsequent nucleophilic substitution with sodium cyanide to introduce cyano functionality.

- Acidification and extraction steps to isolate intermediates.

- Use of lithium diisopropylamide (LDA) for enolate formation and subsequent reaction with tert-butyl acetate at low temperatures (-50°C) to build the carbon skeleton with the desired substitution pattern.

This method avoids costly starting materials and protection/deprotection steps, making it efficient and scalable for the preparation of piperidine derivatives with hydroxy and cyano substituents.

Fluorination and Hydroxylation

Selective fluorination at the 3-position is typically achieved by electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other fluorine donors in the presence of a suitable base to generate a reactive anion intermediate.

Research from the University of California, Los Angeles (UCLA) demonstrates that the lithium trianion of tert-butyl esters can be reacted with electrophiles, including fluorinating agents, to yield stereoselective fluorinated products. The stereochemistry of the fluorination is controlled by the nature of the electrophile and reaction conditions, favoring attack from one face of the intermediate anion to produce the trans isomer predominantly.

Hydroxylation at the 4-position can be introduced either before or after fluorination, depending on the synthetic route, often through nucleophilic substitution or oxidation of suitable precursors.

Protection of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected as a tert-butyl carbamate (Boc) to improve stability and facilitate purification.

A common approach involves:

Synthetic Route Summary

The synthetic strategies can be summarized as follows:

| Step | Reaction/Process | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of dihydroxy ester | Para-toluenesulfonyl chloride, triethylamine | Tosylated intermediate |

| 2 | Nucleophilic substitution | Sodium cyanide | Cyano-substituted intermediate |

| 3 | Enolate formation and alkylation | Lithium diisopropylamide, tert-butyl acetate | Carbon skeleton assembly |

| 4 | Fluorination | N-fluorobenzenesulfonimide (NFSI) | Introduction of fluorine |

| 5 | Hydroxylation | Nucleophilic substitution or oxidation | Hydroxy group installation |

| 6 | Nitrogen protection | Di-tert-butyl dicarbonate (Boc2O), base | Boc-protected piperidine |

Research Findings and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum of the tert-butyl ester typically shows a singlet around 1.48 ppm corresponding to the nine protons of the tert-butyl group. Multiplets and doublets in the 2.5–4.5 ppm region correspond to the piperidine ring protons and hydroxyl-bearing carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows characteristic fragment ions at m/e values consistent with the molecular weight and fragmentation pattern of the Boc-protected fluorohydroxy piperidine ester.

Purification Techniques

Flash column chromatography on silica gel using hexane/ethyl acetate mixtures (1:1) is effective for purification of intermediates and final products.

Vacuum distillation under reduced pressure is used to purify volatile intermediates.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.

Major Products:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Applications of trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

This compound is a synthetic organic compound with potential biological activities, drawing interest in medicinal chemistry. It has a molecular formula of and a molecular weight of 247.31 g/mol. The compound features a piperidine ring with fluorine and hydroxyl functional groups, which influence its biological interactions.

Synthesis and Properties

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions under basic conditions.

- Introduction of Functional Groups : Incorporating the fluoro and hydroxy groups via selective fluorination and hydroxylation.

- Esterification : Esterification with tert-butyl alcohol, often using a catalyst like sulfuric acid.

These structural features give the compound lipophilicity and steric hindrance, potentially enhancing its biological activity compared to similar compounds.

Applications in Scientific Research

This compound is used across chemistry, biology, and medicine.

- Chemistry : It serves as a building block for synthesizing complex molecules because of its unique structural features.

- Biology : The compound helps in studying the effects of fluorinated and hydroxylated piperidine derivatives on biological systems, acting as a model for investigating interactions with biological targets.

- Medicine : It is explored for potential therapeutic applications in medicinal chemistry and is used in designing and synthesizing new drug candidates with improved pharmacokinetic and pharmacodynamic properties.

- Industry : It is also used in the production of specialty chemicals and advanced materials, with applications in materials science and nanotechnology due to its unique properties.

Biological Activities

The biological activity of this compound results from its interaction with molecular targets in biological systems. The fluoro and hydroxy groups enhance binding affinity to specific enzymes and receptors, modulating their activity and leading to biological effects, such as anti-inflammatory and anticancer activities.

Recent studies have explored the biological activities associated with the compound:

- Anticancer Activity : Piperidine derivatives exhibit cytotoxicity against cancer cell lines and have shown improved apoptosis induction in tumor models compared to standard chemotherapeutics.

- Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation.

Mechanism of Action

The mechanism of action of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS: 957793-95-2)

- Structure: Cyclobutane ring with amino and tert-butyl ester groups.

- Reactivity: Amino group enables peptide coupling, contrasting with the hydroxy/fluoro substituents in the target compound .

Thermal Decomposition Comparison

- MA20 Polymer (tert-butyl methylacrylate): Activation energy = 125 kJ/mol .

- A20 Polymer (tert-butyl acrylate): Activation energy = 116 kJ/mol .

- Implication : The trans compound’s tert-butyl ester may exhibit intermediate stability, depending on ring strain and substituent effects.

Piperidine-Based Derivatives

tert-Butyl 3-methyl-4-(3-methyl-5-(dioxaborolane)phenyl)piperidine-1-carboxylate (CAS: 2819706-78-8)

4-{3-[4-(3,5-Dichloro-phenylamino)-3-methoxycarbonyl-phenoxy]-propylamino}-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester

- Structure: Bipiperidinyl-tertiary-butyl ester with aryl amino groups.

- Utility : Demonstrated in transthyretin (TTR) ligand studies, suggesting the target compound could serve in protein-binding applications .

Research Findings and Data Tables

Table 1: Comparative Thermal and Physical Properties

Table 2: Market and Availability

Key Observations and Limitations

- Stereochemical Impact : The trans isomer’s spatial arrangement may reduce intramolecular hydrogen bonding compared to the cis form, affecting solubility .

- Safety Data Gap : While analogs like (R)-2-iodomethyl-pyrrolidine derivatives show respiratory toxicity , the trans compound’s hazard profile remains uncharacterized.

- Thermal Behavior : The tert-butyl ester’s cleavage kinetics in the trans compound could align with MA20/A20 polymers (116–125 kJ/mol), but experimental validation is needed .

Biological Activity

trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C12H22FNO3 and a molecular weight of 247.31 g/mol, this compound is structurally characterized by a piperidine ring with fluorine and hydroxyl functional groups, which are known to influence its biological interactions.

Synthesis and Properties

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : This is typically achieved through cyclization reactions under basic conditions.

- Introduction of Functional Groups : Selective fluorination and hydroxylation are performed to incorporate the fluoro and hydroxy groups.

- Esterification : The final step involves esterification with tert-butyl alcohol, often using a catalyst like sulfuric acid.

The unique structural features of this compound contribute to its lipophilicity and steric hindrance, which may enhance its biological activity compared to similar compounds.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the fluoro and hydroxy groups enhances binding affinity to specific enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Biological Activities

Recent studies have explored the biological activities associated with this compound:

- Anticancer Activity : Research indicates that piperidine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives similar to trans-3-fluoro-4-hydroxy-5,5-dimethylpiperidine have shown improved apoptosis induction in tumor models compared to standard chemotherapeutics like bleomycin .

- Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation .

Case Studies

Several case studies highlight the biological efficacy of trans-3-fluoro-4-hydroxy-5,5-dimethylpiperidine:

Q & A

Q. What are the recommended synthetic routes for preparing trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester?

A common approach involves multi-step functionalization of a piperidine scaffold. For example, tert-butyl ester protection of the piperidine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Fluorination at the 3-position may employ fluorinating agents like Selectfluor® or DAST, followed by hydroxylation at the 4-position via oxidation or hydrolysis . Reaction optimization should prioritize steric effects due to the 5,5-dimethyl groups, which may hinder reagent accessibility.

Q. How can researchers characterize this compound’s purity and structural integrity?

Analytical methods include:

- LCMS : Confirm molecular weight (e.g., m/z values) and detect impurities. For structurally related compounds, LCMS data such as m/z 757 [M+H]⁺ and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) are critical benchmarks .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., trans-configuration of 3-fluoro and 4-hydroxy groups) and assess diastereomeric purity.

- Chiral HPLC : Essential for confirming enantiomeric excess if stereochemistry is critical .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks, as tert-butyl esters may release irritants upon decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can researchers optimize the yield of the trans-isomer during synthesis?

- Steric Control : The 5,5-dimethyl groups create a rigid piperidine ring, favoring trans-selectivity during fluorination or hydroxylation. Adjust reaction temperature (e.g., lower temps for kinetic control) and solvent polarity (e.g., DMF for solubility) to enhance stereochemical outcomes .

- Catalytic Systems : Explore asymmetric catalysis for enantioselective fluorination, though limited data exist for this specific scaffold .

Q. How should contradictory data in stability studies (e.g., HPLC purity vs. LCMS degradation signals) be resolved?

- Stress Testing : Expose the compound to accelerated degradation conditions (heat, light, humidity) and monitor via LCMS/NMR. For example, tert-butyl esters are prone to acid-catalyzed hydrolysis; track formation of carboxylic acid byproducts .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities and 2D NMR (e.g., COSY, NOESY) to identify positional isomers .

Q. What strategies mitigate aggregation or solubility issues in aqueous buffers?

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to improve solubility.

- Derivatization : Temporarily replace the tert-butyl group with a more polar protecting group (e.g., acetate) for biochemical assays .

Q. How does the 3-fluoro-4-hydroxy motif influence interactions with biological targets?

- Hydrogen Bonding : The hydroxyl group may act as a hydrogen bond donor, while the fluorine atom serves as a weak acceptor. Molecular docking studies can map these interactions in enzyme active sites.

- Metabolic Stability : Fluorine substitution often reduces oxidative metabolism, making this scaffold valuable in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.